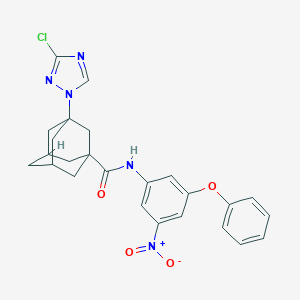
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has potential applications in the field of medicinal chemistry due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain receptors, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide are still being studied. However, it has been shown to have anticancer activity in vitro and in vivo, as well as activity against certain types of bacteria and fungi. This compound has also been shown to have an effect on the endocannabinoid system, which plays a role in pain sensation, appetite, and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide in lab experiments is its ability to inhibit HDACs, which can lead to changes in gene expression. Additionally, this compound has been shown to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide. One direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to determine the full range of biological activities of this compound, as well as its potential toxicity. Another direction is the development of new derivatives of this compound with improved activity and selectivity. Finally, this compound may have potential applications in the development of new drugs for the treatment of cancer, bacterial and fungal infections, and other diseases.
Méthodes De Synthèse
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide involves the reaction of 3-chloro-1H-1,2,4-triazole with 3-nitro-5-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-adamantylamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to yield the final product. The synthesis of this compound has been reported in several scientific journals and has been optimized to improve yield and purity.
Applications De Recherche Scientifique
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide has potential applications in the field of medicinal chemistry due to its ability to inhibit certain enzymes and receptors. This compound has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been shown to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Nom du produit |
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide |
|---|---|
Formule moléculaire |
C25H24ClN5O4 |
Poids moléculaire |
493.9 g/mol |
Nom IUPAC |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H24ClN5O4/c26-23-27-15-30(29-23)25-12-16-6-17(13-25)11-24(10-16,14-25)22(32)28-18-7-19(31(33)34)9-21(8-18)35-20-4-2-1-3-5-20/h1-5,7-9,15-17H,6,10-14H2,(H,28,32) |
Clé InChI |
GDTISWHJGTWRDK-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-] |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)
![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)